1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-
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Overview
Description
1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often require the presence of a catalyst, such as Cu(OAc)2, and an oxidizing agent like oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar core structure.
2H-Indazole: Another indazole isomer with different electronic properties.
1H-Benzoindazole: Contains an additional fused benzene ring.
Uniqueness
1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)- is unique due to the presence of the phenylmethyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to simpler indazole derivatives .
Properties
CAS No. |
651336-13-9 |
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Molecular Formula |
C25H25N3O2S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indazole |
InChI |
InChI=1S/C25H25N3O2S/c29-31(30,22-11-5-2-6-12-22)25-23-13-7-8-14-24(23)28(26-25)21-15-17-27(18-16-21)19-20-9-3-1-4-10-20/h1-14,21H,15-19H2 |
InChI Key |
OZYMSKGKEJSKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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